molecular formula C13H17N5S B13049017 2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole

2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole

Cat. No.: B13049017
M. Wt: 275.38 g/mol
InChI Key: SNKCSAAASZOQGE-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole is a complex heterocyclic compound. It features a triazole ring fused with a naphthyridine system, which is further connected to a thiazole ring. This unique structure endows the compound with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole typically involves multi-step reactionsEach step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole is unique due to its fused ring system, which combines the properties of triazole, naphthyridine, and thiazole. This unique structure enhances its biological activity and makes it a versatile compound for various applications .

Biological Activity

The compound 2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis of the compound, its biological activities including antimicrobial and anticancer properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H20N4SC_{12}H_{20}N_{4}S with a molecular weight of 220.31 g/mol. The compound features a thiazole ring and a triazolo-naphthyridine moiety which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC12H20N4SC_{12}H_{20}N_{4}S
Molecular Weight220.31 g/mol
IUPAC Name(5aR,9aR)-1-propan-2-yl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine
InChI KeyTYLUGBAGQWBMLO-NXEZZACHSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include cyclization reactions to form the triazolo and naphthyridine rings and subsequent isopropylation to introduce the isopropyl group. These reactions often utilize various catalysts and purification techniques to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of thiazoles and triazoles exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to 2-Methyl-4-thiazole have shown effectiveness against various bacterial strains. Studies have reported moderate activity against Gram-positive and Gram-negative bacteria when tested against standard antibiotics like Streptomycin .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro studies demonstrated its efficacy against fungal strains comparable to Nystatin .

Anticancer Activity

The potential anticancer properties of compounds containing the thiazole moiety have been explored extensively:

  • Mechanism of Action : The interaction of these compounds with cellular receptors and enzymes involved in cancer pathways suggests a mechanism that may inhibit tumor growth or induce apoptosis in cancer cells .
  • Case Studies : In one study involving similar triazole derivatives, compounds were tested against various cancer cell lines including colon carcinoma and breast cancer cells. Results indicated that some derivatives exhibited IC50 values in the low micromolar range (e.g., 6.2 μM against HCT-116) indicating promising anticancer activity .

Properties

Molecular Formula

C13H17N5S

Molecular Weight

275.38 g/mol

IUPAC Name

4-[(5aR,9aR)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridin-1-yl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C13H17N5S/c1-8-15-10(7-19-8)13-17-16-12-3-2-9-6-14-5-4-11(9)18(12)13/h7,9,11,14H,2-6H2,1H3/t9-,11-/m1/s1

InChI Key

SNKCSAAASZOQGE-MWLCHTKSSA-N

Isomeric SMILES

CC1=NC(=CS1)C2=NN=C3N2[C@@H]4CCNC[C@H]4CC3

Canonical SMILES

CC1=NC(=CS1)C2=NN=C3N2C4CCNCC4CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.